REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([O:13][CH3:14])([CH3:12])[CH3:11])[CH:5]=1)[CH3:2].[I:15]N1C(=O)CCC1=O.FC(F)(F)C(O)=O>C(#N)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10]([O:13][CH3:14])([CH3:11])[CH3:12])[CH:7]=[CH:8][C:9]=1[I:15])[CH3:2]
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Name
|
|
Quantity
|
5.15 g
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Type
|
reactant
|
Smiles
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C(C)OC1=CC(=CC=C1)C(C)(C)OC
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Name
|
|
Quantity
|
8.349 g
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Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
It was then concentrated in vacuo
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Type
|
WASH
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Details
|
After washing with saturated solution of sodium bicarbonate, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
The solids were filtered off
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(C)(C)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |